Pentanedioic acid, 2-(3-mercaptopentyl)-
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Overview
Description
Pentanedioic acid, 2-(3-mercaptopentyl)-: is a small molecular compound with the chemical formula C10H18O4S . It is also known by its synonyms such as 2-(5-Mercapto-pentyl)-pentanedioic acid . This compound is notable for its thiol group, which imparts unique chemical properties and reactivity. It has been investigated for its potential therapeutic applications, particularly as an inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentanedioic acid, 2-(3-mercaptopentyl)- typically involves the introduction of a thiol group into a pentanedioic acid derivative. One common method is through the reaction of pentanedioic acid with a mercaptoalkyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group is introduced into the pentanedioic acid backbone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Pentanedioic acid, 2-(3-mercaptopentyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols under appropriate conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used as reactants in substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, esters.
Scientific Research Applications
Chemistry: In chemistry, Pentanedioic acid, 2-(3-mercaptopentyl)- is used as a building block for synthesizing more complex molecules. Its thiol group makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its role as an inhibitor of glutamate carboxypeptidase II (GCPII). This enzyme is involved in the metabolism of neurotransmitters, and its inhibition has potential therapeutic implications for neurological disorders .
Medicine: In medicine, Pentanedioic acid, 2-(3-mercaptopentyl)- has been investigated for its potential to treat conditions such as neuropathic pain and prostate cancer. Its ability to inhibit GCPII makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and as a precursor for other chemical products .
Mechanism of Action
The mechanism of action of Pentanedioic acid, 2-(3-mercaptopentyl)- involves its interaction with glutamate carboxypeptidase II (GCPII). The thiol group of the compound binds to the active site of GCPII, inhibiting its enzymatic activity. This inhibition affects the metabolism of neurotransmitters, leading to potential therapeutic effects in conditions such as neuropathic pain and prostate cancer .
Comparison with Similar Compounds
- 2-(3-Mercaptopropyl)pentanedioic acid
- 2-(4-Mercaptobutyl)pentanedioic acid
- 2-(5-Mercaptopentyl)hexanedioic acid
Comparison: Pentanedioic acid, 2-(3-mercaptopentyl)- is unique due to its specific thiol group placement, which imparts distinct reactivity and binding properties. Compared to similar compounds, it has shown higher efficacy as a GCPII inhibitor, making it a more promising candidate for therapeutic applications .
Properties
CAS No. |
254737-28-5 |
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Molecular Formula |
C10H18O4S |
Molecular Weight |
234.31 g/mol |
IUPAC Name |
2-(3-sulfanylpentyl)pentanedioic acid |
InChI |
InChI=1S/C10H18O4S/c1-2-8(15)5-3-7(10(13)14)4-6-9(11)12/h7-8,15H,2-6H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
AUDGDJFDXMDNCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(CCC(=O)O)C(=O)O)S |
Origin of Product |
United States |
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